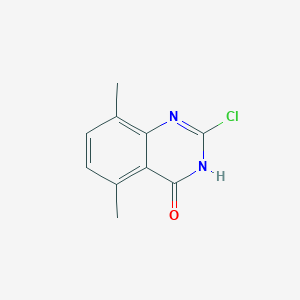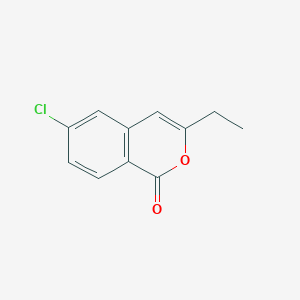
6-chloro-3-ethyl-1H-isochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-ethyl-1H-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. Isochromen-1-ones are known for their diverse pharmacological activities, including anti-inflammatory, anti-allergic, anti-microbial, anti-fungal, cytotoxic, immunomodulatory, enzyme inhibitory, anti-cancer, and anti-oxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-ethyl-1H-isochromen-1-one can be achieved through various synthetic routes. One common method involves the acylation of 2-carboxybenzyl-triphenylphosphonium bromide with diverse chlorides in the presence of triethylamine, followed by an intramolecular Wittig reaction of acid anhydride . This method exhibits high functional group tolerance and excellent yields (up to 90%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3-ethyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
6-chloro-3-ethyl-1H-isochromen-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications in treating inflammatory diseases, infections, and cancer.
Industry: It is used in the development of fluorescent materials due to its photoluminescence properties.
Mécanisme D'action
The mechanism of action of 6-chloro-3-ethyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of prostaglandin formation, while its anti-cancer properties may involve the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-ethyl-1H-isochromen-1-one: Lacks the chlorine atom, which may affect its biological activity.
6-chloro-1H-isochromen-1-one: Lacks the ethyl group, which may influence its chemical reactivity and pharmacological properties.
3-ethyl-1H-isochromen-1-thione: Contains a sulfur atom instead of oxygen, which can alter its chemical and biological properties.
Uniqueness
6-chloro-3-ethyl-1H-isochromen-1-one is unique due to the presence of both chlorine and ethyl groups, which contribute to its distinct chemical reactivity and pharmacological profile. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
Propriétés
Numéro CAS |
61436-81-5 |
|---|---|
Formule moléculaire |
C11H9ClO2 |
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
6-chloro-3-ethylisochromen-1-one |
InChI |
InChI=1S/C11H9ClO2/c1-2-9-6-7-5-8(12)3-4-10(7)11(13)14-9/h3-6H,2H2,1H3 |
Clé InChI |
RITONJMENZVXCH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC(=C2)Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)
![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
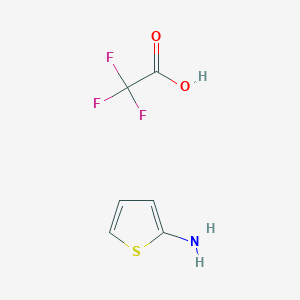
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
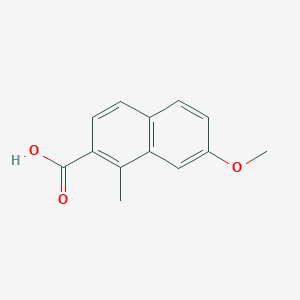
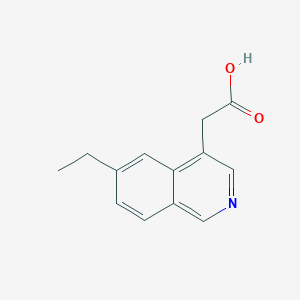
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)


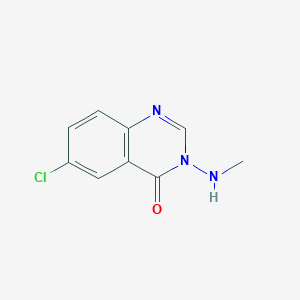
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
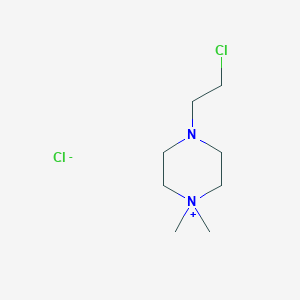
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
